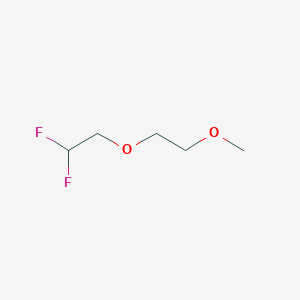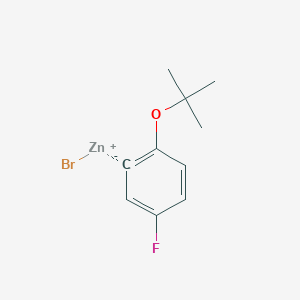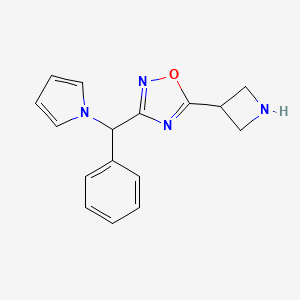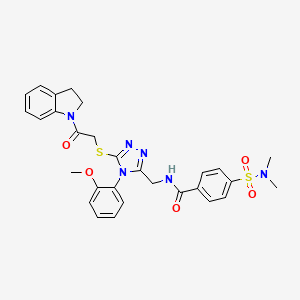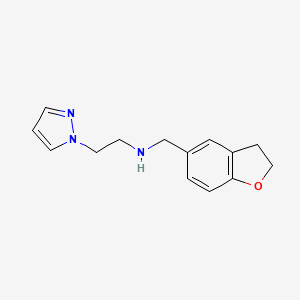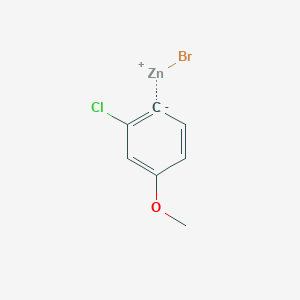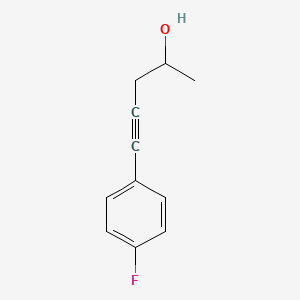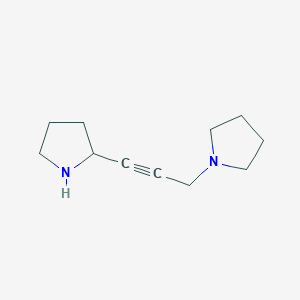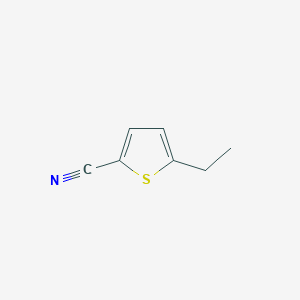
2-Thiophenecarbonitrile, 5-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarbonitrile, 5-ethyl- is an organic compound with the molecular formula C7H7NS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Thiophenecarbonitrile, 5-ethyl- can be synthesized through several methods. One common approach involves the reaction of 5-ethylthiophene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of 2-Thiophenecarbonitrile, 5-ethyl- may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters is also common to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Thiophenecarbonitrile, 5-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Halogenated, alkylated, or acylated thiophene derivatives.
Scientific Research Applications
2-Thiophenecarbonitrile, 5-ethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Thiophenecarbonitrile, 5-ethyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, its derivatives might inhibit enzyme function by binding to the active site, thereby preventing substrate access. In materials science, the compound’s electronic properties are exploited to enhance the performance of devices like organic semiconductors.
Comparison with Similar Compounds
- Thiophene-2-carbonitrile
- 2-Thiophenecarbonitrile
- 5-Ethylthiophene
Comparison: 2-Thiophenecarbonitrile, 5-ethyl- is unique due to the presence of both the nitrile group and the ethyl substituent on the thiophene ring. This combination imparts distinct electronic and steric properties, making it suitable for specific applications where other thiophene derivatives may not be as effective. For instance, the ethyl group can influence the compound’s solubility and reactivity, while the nitrile group provides a site for further functionalization.
Properties
Molecular Formula |
C7H7NS |
|---|---|
Molecular Weight |
137.20 g/mol |
IUPAC Name |
5-ethylthiophene-2-carbonitrile |
InChI |
InChI=1S/C7H7NS/c1-2-6-3-4-7(5-8)9-6/h3-4H,2H2,1H3 |
InChI Key |
VEVWYMARKUVNQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


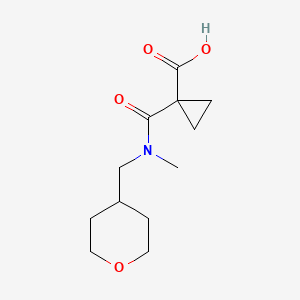
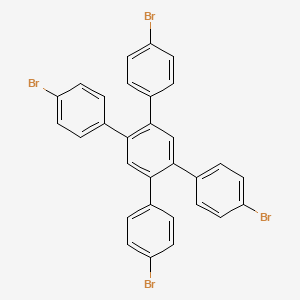
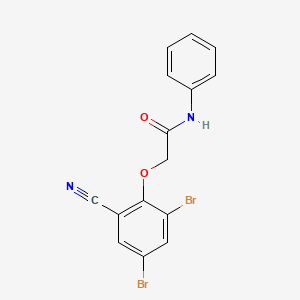
![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)

